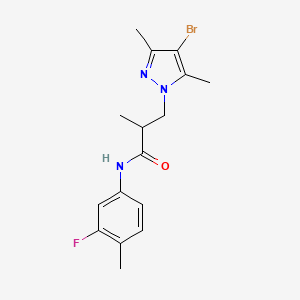![molecular formula C17H15FN2O3 B10951461 (3,5-dimethyl-1H-pyrazol-1-yl){5-[(4-fluorophenoxy)methyl]furan-2-yl}methanone](/img/structure/B10951461.png)
(3,5-dimethyl-1H-pyrazol-1-yl){5-[(4-fluorophenoxy)methyl]furan-2-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}METHANONE is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a furan ring linked to a fluorophenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate precursors under acidic or basic conditions The furan ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the furan ring or the fluorophenoxy group, resulting in the formation of reduced analogs.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorophenoxy group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
(3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}METHANONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}METHANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
- (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHANONE
- (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHANONE
Comparison: Compared to its analogs with different halogen substitutions (chlorine or bromine), (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}METHANONE exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
Properties
Molecular Formula |
C17H15FN2O3 |
|---|---|
Molecular Weight |
314.31 g/mol |
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[5-[(4-fluorophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C17H15FN2O3/c1-11-9-12(2)20(19-11)17(21)16-8-7-15(23-16)10-22-14-5-3-13(18)4-6-14/h3-9H,10H2,1-2H3 |
InChI Key |
BPLNNNQLWXPQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[({1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10951385.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B10951386.png)
![1-{4-[({3-[(2-chloro-5-methylphenoxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B10951405.png)
![6-Bromo-2-[3-(propan-2-yloxy)phenyl]quinoline-4-carboxylate](/img/structure/B10951409.png)
![N-[2-(dimethylamino)ethyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10951413.png)
![ethyl 5-({[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate](/img/structure/B10951420.png)

![Ethyl 4-{[5-(3-ethoxy-5-iodo-4-propoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B10951433.png)
![propan-2-yl 4-({[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B10951441.png)
![[7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethylthiophen-2-yl)methanone](/img/structure/B10951444.png)
![4-bromo-N-[(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10951451.png)
![Propyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate](/img/structure/B10951454.png)
![methyl [2-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4-oxoquinazolin-3(4H)-yl]acetate](/img/structure/B10951467.png)

